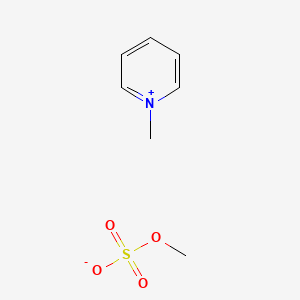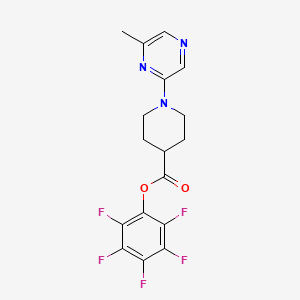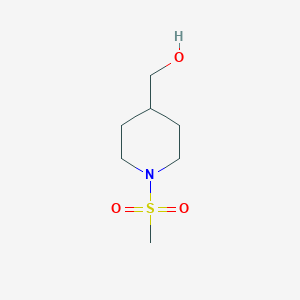
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is a chemical compound with the molecular formula C24H39N3O4S and a molecular weight of 465.65 g/mol . This compound is known for its applications in peptide synthesis and as a reagent in organic chemistry.
Méthodes De Préparation
The synthesis of N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT typically involves the reaction of N-2-nitrophenylsulfenyl chloride with L-leucine in the presence of a base, followed by the addition of dicyclohexylamine to form the dicyclohexylammonium salt . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfenyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to release L-leucine and other by-products.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is widely used in scientific research, particularly in:
Chemistry: As a reagent in peptide synthesis and organic reactions.
Biology: In the study of protein structure and function.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT involves its ability to act as a protecting group for amino acids during peptide synthesis. The compound reacts with amino acids to form stable intermediates, which can be selectively deprotected under mild conditions to yield the desired peptides . The molecular targets and pathways involved include the amino and carboxyl groups of amino acids and peptides.
Comparaison Avec Des Composés Similaires
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is unique due to its specific protecting group properties and stability. Similar compounds include:
N-2-NITROPHENYLSULFENYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT: Similar structure but with isoleucine instead of leucine.
N-2-NITROPHENYLSULFENYL-L-VALINE DICYCLOHEXYLAMMONIUM SALT: Similar structure but with valine instead of leucine.
These compounds share similar chemical properties but differ in their specific applications and reactivity based on the amino acid component.
Propriétés
Numéro CAS |
7675-50-5 |
|---|---|
Formule moléculaire |
C24H39N3O4S |
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-6,8-9,13H,7H2,1-2H3,(H,15,16);11-13H,1-10H2/t9-;/m0./s1 |
Clé InChI |
LCMFKMWXEWZXQH-FVGYRXGTSA-N |
SMILES |
CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
| 7675-50-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(Chloromethyl)piperidino]-6-methylpyrazine](/img/structure/B1611878.png)
![2-(Cyclopropylmethylsulfonyl)benzo[D]thiazole](/img/structure/B1611880.png)
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B1611883.png)




![N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine](/img/structure/B1611893.png)

